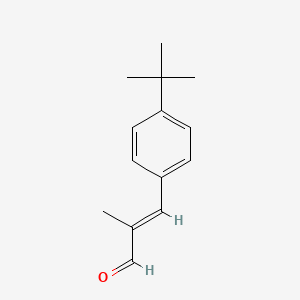
p-tert-Butyl-2-methylcinnamaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-tert-Butyl-2-methylcinnamaldehyde: is an organic compound with the molecular formula C14H18O. It is a derivative of cinnamaldehyde, featuring a tert-butyl group and a methyl group attached to the aromatic ring. This compound is known for its distinctive fragrance and is used in various applications, including perfumery and flavoring.
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize p-tert-Butyl-2-methylcinnamaldehyde involves an aldol condensation reaction. This reaction typically uses p-tert-butylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product.
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of p-tert-butylbenzene with acrolein. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
-
Oxidation: : p-tert-Butyl-2-methylcinnamaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization. For example, nitration or halogenation can introduce nitro or halogen groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
- p-tert-Butyl-2-methylcinnamic acid. p-tert-Butyl-2-methylcinnamyl alcohol. p-tert-Butyl-2-methyl-4-nitrocinnamaldehyde (from nitration).
科学的研究の応用
Chemistry
In chemistry, p-tert-Butyl-2-methylcinnamaldehyde is used as a starting material for the synthesis of various derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to understand its mechanism of action and potential therapeutic applications.
Medicine
While not widely used in medicine, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound is primarily used in the fragrance and flavor industry. Its pleasant aroma makes it a valuable ingredient in perfumes, colognes, and flavoring agents for food and beverages.
作用機序
The mechanism of action of p-tert-Butyl-2-methylcinnamaldehyde varies depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which activate the aromatic ring towards electrophilic substitution.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the tert-butyl and methyl groups.
p-tert-Butylcinnamaldehyde: Similar structure but without the methyl group.
2-Methylcinnamaldehyde: Similar structure but without the tert-butyl group.
Uniqueness
p-tert-Butyl-2-methylcinnamaldehyde is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. These substituents also contribute to its distinctive fragrance, making it more desirable in the fragrance industry compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for ongoing research and development.
特性
| 180850-14-0 | |
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |
InChIキー |
ZZSXZEFWZXSQPX-PKNBQFBNSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |
正規SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


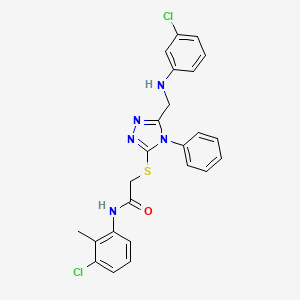
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)


![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)
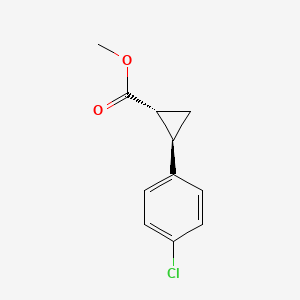

![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)


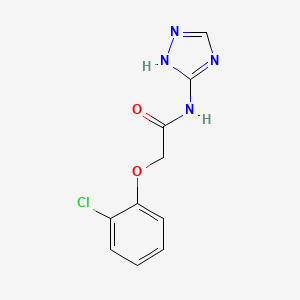
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
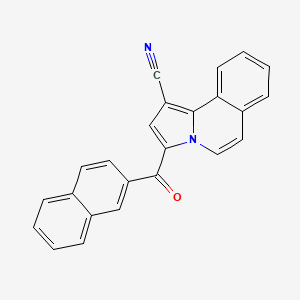
![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
